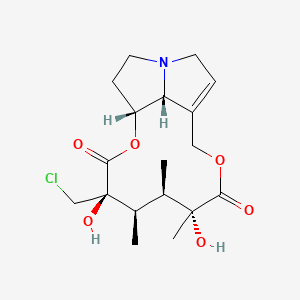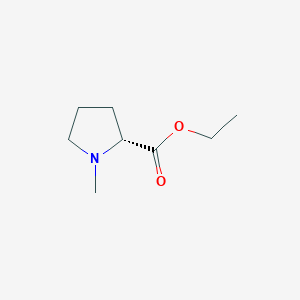
(3-Ethylcyclopentyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethylcyclopentyl)hydrazine is an organic compound with the chemical formula C7H16N2 It is a derivative of hydrazine, characterized by the presence of an ethyl group attached to a cyclopentyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylcyclopentyl)hydrazine typically involves the reaction of an appropriate cyclopentyl derivative with hydrazine. One common method is the reaction of 3-ethylcyclopentanone with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
3-Ethylcyclopentanone+Hydrazine Hydrate→this compound
The reaction is usually carried out in an ethanol solvent, with the mixture being heated under reflux for several hours. The product is then isolated by distillation or crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation, recrystallization, and chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Ethylcyclopentyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of azines or nitrogen oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazines or other nitrogen-containing compounds.
Applications De Recherche Scientifique
(3-Ethylcyclopentyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Ethylcyclopentyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. The hydrazine group can form stable complexes with metal ions, which may be involved in its biological activity. Additionally, it can undergo redox reactions, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentylhydrazine: Lacks the ethyl group, making it less sterically hindered.
Ethylhydrazine: Lacks the cyclopentyl ring, making it more flexible.
Phenylhydrazine: Contains a phenyl group instead of a cyclopentyl ring, leading to different reactivity.
Uniqueness
(3-Ethylcyclopentyl)hydrazine is unique due to the presence of both an ethyl group and a cyclopentyl ring. This combination imparts specific steric and electronic properties, influencing its reactivity and potential applications. The compound’s structure allows for unique interactions with biological targets and industrial reagents, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
634586-03-1 |
|---|---|
Formule moléculaire |
C7H16N2 |
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
(3-ethylcyclopentyl)hydrazine |
InChI |
InChI=1S/C7H16N2/c1-2-6-3-4-7(5-6)9-8/h6-7,9H,2-5,8H2,1H3 |
Clé InChI |
IFVNLAPSROETSS-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


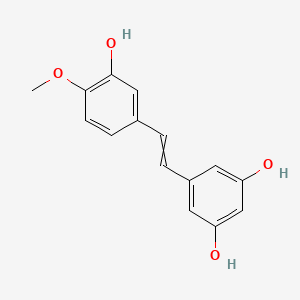
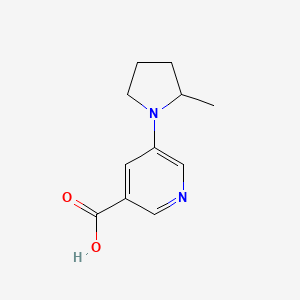

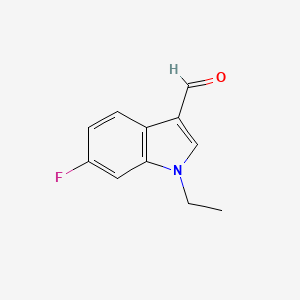
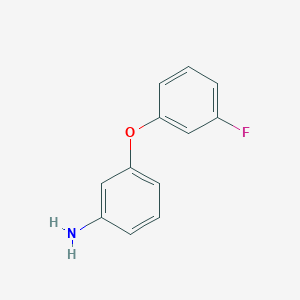
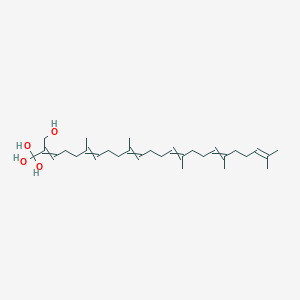
![Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B12436585.png)
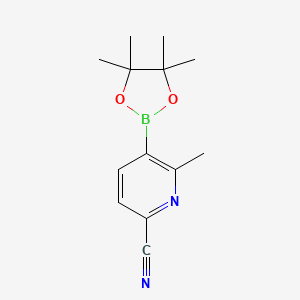
![[2-(Naphthalen-2-yl)ethyl]hydrazine](/img/structure/B12436588.png)
